molecular formula C17H15F3N6O B2686311 (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034411-98-6

(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2686311
CAS No.: 2034411-98-6
M. Wt: 376.343
InChI Key: DRLOJGRCUBTSOQ-UHFFFAOYSA-N
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Description

The compound (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features an indazole core linked to a trifluoromethyl-substituted pyrimidine ring via a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine . This intermediate can then be further functionalized to introduce the piperazine and pyrimidine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The indazole core can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The trifluoromethyl group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole core can yield indazole-3-carboxylic acid derivatives, while substitution reactions on the pyrimidine ring can produce a variety of functionalized pyrimidines.

Scientific Research Applications

(1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins and enzymes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cancer and other diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in its combination of an indazole core with a trifluoromethyl-substituted pyrimidine ring, linked via a piperazine moiety. This structure provides a versatile platform for the development of new drugs with specific biological activities.

Properties

IUPAC Name

1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h1-4,9-10H,5-8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLOJGRCUBTSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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